Methyl 2-bromomethylphenylacetate

Description

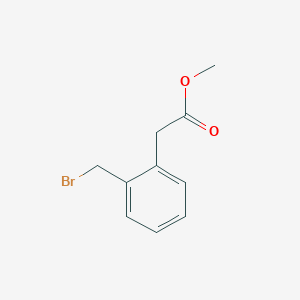

Methyl 2-bromomethylphenylacetate has emerged as a compound of interest for chemists engaged in the synthesis of agrochemicals and other complex organic structures. Its utility is primarily derived from the presence of two key functional groups: a methyl ester and a bromomethyl group attached to a benzene (B151609) ring at the ortho position. This arrangement provides a versatile scaffold for constructing more elaborate molecules.

A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. This compound is considered a versatile organic synthon due to the high reactivity of its bromomethyl group. The carbon-bromine bond in the benzylic position is susceptible to nucleophilic substitution, making the compound an excellent alkylating agent. This allows for the introduction of the 2-(methoxycarbonylmethyl)benzyl group into a wide range of molecules, a key step in the synthesis of larger, more complex structures. The reactivity of this benzylic bromide is central to its role in modern chemical transformations, enabling chemists to form new carbon-carbon and carbon-heteroatom bonds with relative ease.

The practical application of this compound as a synthetic intermediate is well-documented, particularly in the agrochemical industry. One of the most notable examples is its use as a starting material or key intermediate in the synthesis of Trifloxystrobin (B1683241), a broad-spectrum fungicide.

Several synthetic routes to Trifloxystrobin utilize this compound. For instance, a method described in a U.S. patent involves the bromination of methyl o-methylphenylacetate to yield this compound, which then undergoes further reactions to produce the final fungicide. This highlights the compound's crucial role as a building block for high-value commercial products. Chinese patent literature also describes synthetic pathways for Trifloxystrobin that rely on "methyl o-bromomethylphenylacetate" as an important, albeit relatively expensive, starting material.

Research involving this compound is largely driven by its application in synthesizing commercially valuable compounds like Trifloxystrobin. A primary objective in this area is the development of more efficient, cost-effective, and environmentally friendly synthetic methods.

Investigations often focus on optimizing the production of Trifloxystrobin and its intermediates. For example, research aims to improve the utilization of bromine atoms during the synthesis to reduce the discharge of bromide-containing wastewater, which in turn lowers production costs and minimizes environmental impact google.com. The high cost of this compound has also spurred research into alternative synthetic routes that might bypass this expensive intermediate or produce it more economically. The development of processes that avoid harsh reaction conditions or the use of highly toxic reagents like sodium cyanide is also a significant goal within this field of study google.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[2-(bromomethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAHRRYCGOLXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227439 | |

| Record name | Benzeneacetic acid, 2-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13737-37-6 | |

| Record name | Benzeneacetic acid, 2-(bromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13737-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-[2-(bromomethyl)phenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Bromomethylphenylacetate

Precursor Compounds and Strategic Starting Materials

The synthesis of Methyl 2-bromomethylphenylacetate typically begins with strategically chosen precursor compounds. The most direct precursor is Methyl 2-methylphenylacetate (also known as methyl o-tolylacetate). This compound possesses the required methyl ester and the ortho-substituted methyl group, which is the target for bromination.

Bromination Processes for Ortho-Methylphenylacetate Analogues

The conversion of the ortho-methyl group to a bromomethyl group is a critical step, typically achieved through radical bromination.

Radical Bromination Utilizing N-Bromosuccinimide (NBS)

The most common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. rsc.orgmasterorganicchemistry.com This reaction proceeds via a free radical chain mechanism. chemistrysteps.com The advantage of using NBS is that it provides a low, constant concentration of elemental bromine throughout the reaction, which minimizes side reactions such as addition to aromatic rings. masterorganicchemistry.com Standard conditions involve refluxing a solution of the substrate and NBS in a nonpolar solvent, typically anhydrous carbon tetrachloride (CCl₄), with a radical initiator. missouri.eduwikipedia.org

Research on the benzylic bromination of analogous compounds, such as methoxyimino-o-tolyl-acetic acid methyl ester, has shown that the choice of solvent can significantly impact reaction efficiency. In one study, switching the solvent from carbon tetrachloride to 1,2-dichlorobenzene (B45396) improved the isolated yield from 79% to 92% and reduced the reaction time from 12 to 8 hours. researchgate.net For the reaction to be successful, it is crucial to maintain anhydrous conditions, as the presence of water can lead to the hydrolysis of the desired product. missouri.edu

Application of Elemental Bromine in Synthesis

While NBS is often preferred, elemental bromine (Br₂) can also be used for benzylic bromination. google.com This method typically requires initiation by ultraviolet (UV) radiation or heat to generate bromine radicals. google.com However, using elemental bromine directly can be less selective than using NBS. There is a higher potential for competing electrophilic aromatic substitution, where bromine atoms substitute hydrogens on the aromatic ring, especially in electron-rich substrates. researchgate.net The control of reaction conditions, such as temperature and the exclusion of Lewis acid catalysts that promote ring bromination, is essential to favor the desired benzylic substitution.

Catalytic and Initiator Systems in Bromination Reactions (e.g., Azobisisobutyronitrile, Benzoyl Peroxide, Light, Heat)

Radical brominations require an initiator to start the radical chain reaction. The initiators and energy sources work by facilitating the homolytic cleavage of the bromine source to generate the initial bromine radical.

Radical Initiators: The most common chemical initiators are Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO). rsc.org These molecules readily decompose upon heating to form free radicals, which then initiate the chain reaction. They are frequently used in Wohl-Ziegler brominations with NBS. rsc.orgwikipedia.orgresearchgate.net

Light and Heat: Photochemical (light-induced) and thermal methods can also serve as initiators. UV light provides the energy needed to break the N-Br bond in NBS or the Br-Br bond in elemental bromine. google.com Similarly, refluxing the reaction mixture provides the thermal energy for the decomposition of chemical initiators like AIBN or BPO. wikipedia.org

Lewis Acid Catalysis: Recent studies have shown that certain Lewis acids, such as Zirconium(IV) chloride (ZrCl₄) and Indium(III) chloride (InCl₃), can catalyze benzylic bromination under mild conditions. rsc.orgnih.gov These catalysts function by promoting the generation of radical species, offering an alternative to traditional initiators. nih.gov For instance, ZrCl₄ has been shown to effectively catalyze benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, which can be more atom-economical than using NBS. nih.govscientificupdate.com

Below is a table summarizing common initiator and catalyst systems for benzylic bromination.

Table 1: Initiator and Catalyst Systems for Benzylic Bromination| System Type | Examples | Role in Reaction | Typical Reaction |

|---|---|---|---|

| Chemical Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Decompose upon heating to produce free radicals that initiate the chain reaction. | Wohl-Ziegler Bromination with NBS. researchgate.net |

| Energy Sources | UV Light, Heat (Reflux) | Provide energy for homolytic cleavage of the bromine source (NBS, Br₂) or decomposition of chemical initiators. | Photochemical or thermal bromination. google.com |

| Lewis Acid Catalysts | Zirconium(IV) chloride (ZrCl₄), Indium(III) chloride (InCl₃) | Facilitate the generation of radical species, often under milder conditions. | Catalytic benzylic bromination. rsc.orgnih.gov |

Esterification Procedures for Methyl Ester Formation

When the synthesis starts from a carboxylic acid, such as 2-methylphenylacetic acid or 2-bromomethylphenylacetic acid, an esterification step is necessary to form the final methyl ester.

The most common and direct method is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst. chemguide.co.uk Concentrated sulfuric acid (H₂SO₄) is the most frequently used catalyst. chemguide.co.ukchemicalbook.com The reaction is reversible, and to drive it towards the product, excess methanol (B129727) is typically used, or the water formed during the reaction is removed. chemguide.co.ukyoutube.com A general procedure involves refluxing a solution of the carboxylic acid and a catalytic amount of concentrated H₂SO₄ in methanol. chemicalbook.com

Alternative methods for esterification exist, such as reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. youtube.com These reactions are generally faster and not reversible but require the extra step of preparing the acyl derivative.

Table 2: Fischer Esterification of a Carboxylic Acid Precursor

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 2-bromomethylphenylacetic acid | Methanol (excess) | Conc. H₂SO₄ (catalytic) | Reflux | This compound |

| 2-methylphenylacetic acid | Methanol (excess) | Conc. H₂SO₄ (catalytic) | Reflux | Methyl 2-methylphenylacetate |

Multi-Step Synthetic Routes and Reaction Cascades

The synthesis of this compound can be approached via two primary multi-step routes, differing in the sequence of the key bromination and esterification steps.

Route A: Esterification followed by Bromination

Esterification: The starting material, 2-methylphenylacetic acid, is first converted to its methyl ester, Methyl 2-methylphenylacetate. This is typically achieved through Fischer esterification with methanol and a sulfuric acid catalyst.

Bromination: The resulting ester, Methyl 2-methylphenylacetate, undergoes benzylic bromination using NBS and a radical initiator (e.g., AIBN) in a suitable solvent like 1,2-dichlorobenzene to yield the final product, this compound. researchgate.net

Route B: Bromination followed by Esterification

Bromination: The starting material, 2-methylphenylacetic acid, is first subjected to benzylic bromination. This step would also utilize NBS and a radical initiator. However, the acidic proton of the carboxylic acid group might interfere with the radical reaction, potentially requiring a protection strategy or specific conditions.

Esterification: The intermediate, 2-bromomethylphenylacetic acid, is then esterified using the Fischer esterification method with methanol and an acid catalyst to produce this compound. chemicalbook.com

Route A is often preferred as the ester group is generally robust under radical bromination conditions, and the esterification of the non-brominated precursor can be a cleaner reaction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of methyl 2-(halomethyl)phenylacetates, including the bromo-derivative, can be achieved via the ring-opening of 3-isochromanone (B1583819) with a thionyl halide in the presence of methanol. google.com The efficiency of this transformation is sensitive to several factors, including reactant stoichiometry, temperature, and the choice of solvent.

Research into this process has demonstrated that careful manipulation of these variables is key to achieving high conversion rates while minimizing the formation of impurities. google.com For instance, in a one-step process starting from 3-isochromanone, the equivalents of thionyl halide and methanol, along with the reaction temperature, directly impact the product yield and the prevalence of side-products like methoxymethyl impurities. google.com

A typical procedure involves creating a slurry of 3-isochromanone in a diluent, which can be methanol itself or another solvent like toluene (B28343). The thionyl halide is then added gradually while maintaining a specific temperature range, often between -40° C and 40° C. google.com

The following table summarizes experimental findings from the optimization of the reaction converting 3-isochromanone to a methyl 2-(halomethyl)phenylacetate, illustrating the impact of varying conditions.

Table 1: Optimization of Reaction Conditions for Methyl 2-(halomethyl)phenylacetate Synthesis

| Thionyl Halide (equiv.) | Methanol (equiv.) | Diluent | Temperature | Result (Conversion by GC area) | Impurity Profile | Reference |

|---|---|---|---|---|---|---|

| Thionyl chloride (1.3) | 9.0 | Methanol | +40° C | 76.7% | 15% residual 3-isochromanone; 6.6% methoxymethyl impurity | google.com |

| Thionyl chloride (1.25) | 3.1 | Toluene | N/A | 97.9% | 0.1% residual 3-isochromanone; 1.2% methoxy (B1213986) impurity | google.com |

Another synthetic route involves the bromination of a precursor using N-bromosuccinimide. In one example, the synthesis of a related compound, methyl α-bromophenylacetate, was achieved by reacting methyl phenylacetate (B1230308) with N-bromosuccinimide and a catalytic amount of benzoyl peroxide in carbon tetrachloride. The mixture was refluxed for approximately 12 hours. prepchem.com Optimization in such radical bromination reactions often involves adjusting the initiator concentration, reaction time, and solvent to improve yield and selectivity.

Isolation and Purification Protocols for this compound

Following the synthesis, a multi-step process is required to isolate and purify the target compound from the crude reaction mixture. The specific protocol can vary depending on the synthetic route employed and the impurities present.

A common initial step involves quenching the reaction. For syntheses involving thionyl halides, the reaction mixture may be slowly added to an excess of a basic aqueous solution, such as 20% potassium bicarbonate, to neutralize any remaining acidic reagents. google.com For other reactions, quenching with water is a standard procedure. mdpi.com

After quenching, the product is typically extracted from the aqueous phase into an organic solvent. Dichloromethane and ethyl acetate (B1210297) are commonly used for this purpose. mdpi.comchemicalbook.com The organic layers are combined and washed with water and/or brine to remove water-soluble impurities. mdpi.com

The subsequent steps focus on removing the solvent and purifying the crude product:

Drying and Concentration : The combined organic extracts are dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄), to remove residual water. chemicalbook.com The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product, which may present as an oil. prepchem.commdpi.comchemicalbook.com

Filtration : If the crude product contains solid by-products, such as succinimide (B58015) from reactions using N-bromosuccinimide, the mixture is first cooled (e.g., to 0° C) and then filtered to remove the solids before concentrating the filtrate. prepchem.com

Chromatography : For higher purity, chromatographic techniques are frequently employed.

Flash Column Chromatography : This is a standard method for purification. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a gradient of ethyl acetate in hexanes. mdpi.com Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. mdpi.comorgsyn.org

Supercritical Fluid Chromatography (SFC) : For separating stereoisomers, packed column SFC has proven effective. In the separation of similar dioxolane diastereoisomers, a C18 column with a mobile phase consisting of carbon dioxide modified with an alcohol like 2-propanol, under controlled pressure and temperature, achieved baseline separation in a very short time. nih.gov

Distillation : Bulb-to-bulb distillation under high vacuum can be used as a final purification step for liquid products to yield a high-purity, crystalline solid or clear oil. orgsyn.org

The effectiveness of the purification is often monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product. google.comgoogle.com

Chemical Reactivity and Mechanistic Pathways of Methyl 2 Bromomethylphenylacetate

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The core reactivity of methyl 2-bromomethylphenylacetate is characterized by nucleophilic substitution reactions, where a nucleophile replaces the bromine atom. These reactions can proceed through two primary mechanistic pathways: the unimolecular (SN1) and bimolecular (SN2) routes. The specific pathway taken depends on several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.

The SN1 mechanism involves a two-step process. masterorganicchemistry.com Initially, the leaving group (bromide) departs, forming a carbocation intermediate. This step is the rate-determining step. Subsequently, the nucleophile attacks the carbocation to form the final product. masterorganicchemistry.com This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. youtube.com

In contrast, the SN2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comlibretexts.org This reaction is "bimolecular" because the rate depends on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com SN2 reactions are favored by polar aprotic solvents and strong nucleophiles. A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center. libretexts.org

The structure of this compound, being a primary benzylic halide, can allow for both SN1 and SN2 pathways. The primary nature of the carbon bearing the bromine would typically favor an SN2 reaction. However, the adjacent phenyl ring can stabilize the resulting benzylic carbocation through resonance, which can also promote an SN1 pathway under appropriate conditions.

The bromomethyl group (-CH2Br) in this compound is a highly effective leaving group, a key factor contributing to the compound's reactivity in nucleophilic substitution reactions. A good leaving group is a species that can readily depart from the substrate, taking a pair of electrons with it, and is stable once it has left.

The bromide ion (Br-) is an excellent leaving group for several reasons:

Weak Basicity: Bromide is the conjugate base of a strong acid, hydrobromic acid (HBr). Weak bases are stable in solution and are therefore good leaving groups.

Polarizability: The large size of the bromine atom allows its electron cloud to be easily distorted, which helps to stabilize the developing negative charge in the transition state of the substitution reaction.

Carbon-Bromine Bond Strength: While the C-Br bond is reasonably strong, it is weaker than C-H or C-C bonds, and sufficiently labile to be broken under typical reaction conditions for nucleophilic substitution.

The combination of these factors makes the bromomethyl moiety a reactive site for nucleophilic attack, facilitating the synthesis of a wide array of derivatives.

The high reactivity of the bromomethyl group allows this compound to act as an efficient alkylating agent for a wide variety of nucleophiles. This property is extensively utilized in organic synthesis to introduce the 2-(methoxycarbonyl)benzyl group onto different molecules.

Amines, being effective nucleophiles due to the lone pair of electrons on the nitrogen atom, readily react with this compound. This reaction typically proceeds via an SN2 mechanism, leading to the formation of N-alkylated products. mnstate.edu Primary and secondary amines can be successively alkylated. The initial reaction of a primary amine yields a secondary amine, which can then be further alkylated to a tertiary amine. With an excess of the alkylating agent, a quaternary ammonium (B1175870) salt can be formed. mnstate.edu The use of a base is often necessary to neutralize the hydrobromic acid byproduct. mnstate.edu

Table 1: Examples of Reactions with Amines

| Amine | Product |

| Ammonia | 2-(Aminomethyl)phenylacetic acid methyl ester |

| Diethylamine | 2-((Diethylamino)methyl)phenylacetic acid methyl ester |

Thiols (R-SH) and their conjugate bases, thiolates (R-S-), are excellent nucleophiles and react smoothly with this compound. These reactions result in the formation of thioethers. Thiolates are even more potent nucleophiles than thiols, and the reaction proceeds rapidly under mild conditions.

Table 2: Examples of Reactions with Thiols/Thiolates

| Thiol/Thiolate | Product |

| Ethanethiol | Methyl 2-((ethylthio)methyl)phenylacetate |

| Sodium thiophenoxide | Methyl 2-((phenylthio)methyl)phenylacetate |

Alkoxides (R-O-) and phenoxides (Ar-O-), the conjugate bases of alcohols and phenols, are strong nucleophiles that react with this compound to form ethers. This reaction is a variation of the Williamson ether synthesis. wisc.edu The reaction is typically carried out in a polar aprotic solvent to favor the SN2 pathway.

Table 3: Examples of Reactions with Alkoxides/Phenoxides

| Alkoxide/Phenoxide | Product |

| Sodium methoxide (B1231860) | Methyl 2-(methoxymethyl)phenylacetate |

| Sodium phenoxide | Methyl 2-(phenoxymethyl)phenylacetate |

The ability of this compound to alkylate nucleophilic sites makes it a potential tool for the modification of biomacromolecules. In proteins, nucleophilic amino acid residues such as lysine (B10760008) (amine group), cysteine (thiol group), and histidine (imidazole ring) can be targeted for alkylation.

In nucleic acids, various nitrogen and oxygen atoms on the purine (B94841) and pyrimidine (B1678525) bases are susceptible to alkylation. nih.gov For instance, the N7 position of guanine (B1146940) is a common site for alkylation. nih.gov Such modifications can be used to study the structure and function of these biomolecules or to develop therapeutic agents. However, it is important to note that alkylating agents can be cytotoxic and mutagenic due to their ability to damage DNA. nih.gov

Alkylation of Diverse Nucleophilic Substrates

Hydrolysis of the Ester Linkage.smolecule.comnih.gov

The ester linkage in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the bond between the acyl group and the oxygen atom of the ester. This process can be catalyzed by either acids or bases, each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of esters like this compound typically follows the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com This pathway involves the initial protonation of the carbonyl oxygen of the ester by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. researchgate.net A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. researchgate.net This is followed by the transfer of a proton to one of the hydroxyl groups, forming a good leaving group (methanol). The final step is the departure of the methanol (B129727) molecule and deprotonation of the remaining hydroxyl group to yield the carboxylic acid, 2-(bromomethyl)phenylacetic acid, and regenerate the acid catalyst. youtube.com

In some cases, particularly with esters that can form stable carbocations, an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) may occur. ucoz.com For this compound, this would involve the cleavage of the bond between the oxygen and the methyl group. However, the AAC2 mechanism is generally more common for methyl esters. ucoz.com

Table 1: Key Steps in Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the ester is protonated by an acid catalyst. |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |

| 3. Proton Transfer | A proton is transferred from the attacking water molecule to the methoxy (B1213986) group. |

| 4. Leaving Group Departure | The protonated methoxy group leaves as methanol. |

| 5. Deprotonation | The resulting protonated carboxylic acid is deprotonated to form the final product and regenerate the acid catalyst. |

Base-Mediated Hydrolysis Mechanisms

Base-mediated hydrolysis, also known as saponification, of this compound typically proceeds via the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the methoxide ion is eliminated as the leaving group. The methoxide ion then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. amelica.org

A less common mechanism is the BAL2 pathway (base-catalyzed, alkyl-oxygen cleavage, bimolecular), which involves the attack of the hydroxide ion on the methyl group. researchgate.net This is generally rare but can occur in specific cases, such as with sterically hindered esters. researchgate.net For this compound, the BAC2 mechanism is the predominant pathway for hydrolysis under basic conditions. ucoz.com

Table 2: Key Steps in Base-Mediated Hydrolysis (BAC2 Mechanism)

| Step | Description |

| 1. Nucleophilic Attack | A hydroxide ion attacks the carbonyl carbon of the ester. |

| 2. Formation of Tetrahedral Intermediate | A tetrahedral intermediate is formed. |

| 3. Leaving Group Departure | The methoxide ion is eliminated as the leaving group. |

| 4. Deprotonation | The methoxide ion deprotonates the carboxylic acid to form a carboxylate salt and methanol. |

Oxidation Reactions of Methyl 2-bromomethylphenylacetatesmolecule.com

The this compound molecule possesses sites that are susceptible to oxidation, leading to the formation of different products depending on the oxidizing agent and reaction conditions.

Formation of Ketonessmolecule.com

While the primary alcohol corresponding to the ester could be oxidized to a ketone, in the case of this compound, oxidation is more likely to occur at the benzylic position of the bromomethyl group. smolecule.com Oxidation of a secondary alcohol would yield a ketone. libretexts.orgnih.govnih.gov However, since the substrate is not a secondary alcohol, direct formation of a ketone from the parent molecule through simple oxidation is less straightforward. It is conceivable that under specific conditions, rearrangement or other complex pathways could lead to ketonic products, but the primary oxidation products are generally carboxylic acids.

Role of Oxidizing Agents (e.g., Potassium Permanganate, Chromium Trioxide)smolecule.com

The outcome of the oxidation of this compound is highly dependent on the choice of oxidizing agent. smolecule.com

Potassium Permanganate (KMnO4): This is a strong oxidizing agent capable of oxidizing the bromomethyl group to a carboxylic acid. The reaction is often carried out under basic or neutral conditions, followed by acidification to protonate the resulting carboxylate.

Chromium Trioxide (CrO3): Chromium-based reagents, such as chromium trioxide in the presence of an acid, are powerful oxidizing agents. libretexts.org They can also effect the conversion of the bromomethyl group to a carboxylic acid functionality. smolecule.com

Table 3: Common Oxidizing Agents and Their Products

| Oxidizing Agent | Typical Product from this compound |

| Potassium Permanganate (KMnO4) | 2-Carboxyphenylacetic acid methyl ester |

| Chromium Trioxide (CrO3) | 2-Carboxyphenylacetic acid methyl ester |

Reduction Reactions of this compound

The reduction of the ester functionality in this compound is a key transformation, primarily leading to the formation of the corresponding primary alcohol. The choice of reducing agent is critical in determining the outcome of the reaction.

Formation of Alcohols

The primary alcohol, (2-(bromomethyl)phenyl)methanol, is the expected product from the reduction of the methyl ester group of this compound. biosynth.comchemicalbook.com This transformation involves the conversion of the ester to a primary alcohol without affecting the bromomethyl group under appropriate conditions. The resulting (2-(bromomethyl)phenyl)methanol is a valuable synthetic intermediate. biosynth.com

Formation of Alkanes

The direct reduction of the ester group in this compound to an alkane (2-bromo-1,2-dimethylbenzene) is a more challenging transformation that typically requires harsher reaction conditions or multi-step synthetic routes. While powerful reducing agents can reduce esters to alcohols, complete deoxygenation to an alkane is not a standard single-step procedure for esters. Such a transformation would likely involve the initial reduction to the alcohol, followed by conversion of the alcohol to a leaving group and subsequent hydrogenolysis.

Application of Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

The selection of the reducing agent is paramount in controlling the reduction of this compound. The distinct reactivities of Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) are central to this control.

Lithium Aluminum Hydride (LiAlH₄): As a powerful and non-selective reducing agent, LiAlH₄ is highly effective for the reduction of esters to primary alcohols. masterorganicchemistry.com It is anticipated that the treatment of this compound with LiAlH₄ in a suitable etheral solvent such as tetrahydrofuran (B95107) (THF) would efficiently yield (2-(bromomethyl)phenyl)methanol. The general mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde, which upon acidic workup, yields the primary alcohol. masterorganicchemistry.com

Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a milder and more selective reducing agent. google.com Under standard conditions (e.g., in methanol or ethanol), NaBH₄ is generally not reactive enough to reduce esters. google.commasterorganicchemistry.com Therefore, treatment of this compound with NaBH₄ would not be expected to produce significant amounts of (2-(bromomethyl)phenyl)methanol. However, the reactivity of NaBH₄ can be enhanced by using it in combination with certain additives or at higher temperatures, which in some cases can facilitate ester reduction. masterorganicchemistry.com

| Reducing Agent | Reactivity with Esters | Expected Product with this compound |

| Lithium Aluminum Hydride (LiAlH₄) | High | (2-(bromomethyl)phenyl)methanol |

| Sodium Borohydride (NaBH₄) | Low (under standard conditions) | No significant reaction |

Complex Transformation Pathways and Cycloaddition Reactions

Beyond simple reduction, the structural features of this compound allow for its participation in more intricate reaction sequences, leading to the formation of complex cyclic structures.

Tandem [2+4] Annulation Processes

While direct studies on this compound are not prevalent, research on the closely related Methyl 2-(2-bromophenyl)acetate (B8456191) provides significant insights into potential reaction pathways. This analogous compound has been shown to undergo a base-promoted tandem [2+4] annulation reaction with ynones. This process is a powerful method for the construction of benzoxepine (B8326511) skeletons. The reaction is believed to proceed through a sequence of steps initiated by the base, leading to a cycloaddition event.

Intramolecular Nucleophilic Aromatic Substitution

Intramolecular nucleophilic aromatic substitution (SNA_r) is a key reaction pathway for this compound and its derivatives. In this type of reaction, a nucleophile within the same molecule attacks the aromatic ring, leading to the displacement of a leaving group and the formation of a new ring. This process is particularly relevant in the synthesis of various heterocyclic compounds.

A notable example involves the base-mediated reaction of methyl 2-(2-bromophenyl)acetates with ynones. nih.gov This reaction proceeds through a tandem sequence that includes a [2 + 4] annulation, a ring-opening decarboxylative reaction, and concludes with an intramolecular nucleophilic aromatic substitution. nih.govresearchgate.net The aromatic ring, which is electron-poor, is attacked by an internal nucleophile, resulting in the formation of a new cyclic structure. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can accelerate this reaction. masterorganicchemistry.com The efficiency and regioselectivity of this transformation make it a valuable method for synthesizing a variety of benzoxepines. nih.govresearchgate.net

Mechanistic studies have provided evidence for the proposed pathway. Key intermediates in these reactions have been successfully isolated and characterized using single-crystal X-ray crystallography, which supports the decarboxylative annulation mechanism. nih.govresearchgate.net The reaction is sensitive to the base used, and the choice of base can influence the reaction pathway and the final products.

Decarboxylative Annulation of Ynones

A significant application of this compound is its use in the decarboxylative annulation of ynones. This reaction provides an efficient, transition-metal-free method for the synthesis of benzoxepines. nih.gov The process is typically mediated by a base and demonstrates broad substrate scope and high regioselectivity, yielding products in moderate to excellent amounts. nih.govresearchgate.net

The reaction mechanism is believed to involve a tandem sequence:

[2 + 4] Annulation: The initial step involves the reaction between the methyl 2-(2-bromophenyl)acetate and the ynone.

Ring-Opening Decarboxylation: This is followed by a ring-opening step that involves the loss of carbon dioxide.

Intramolecular Nucleophilic Aromatic Substitution: The final step is an intramolecular attack to form the benzoxepine ring system. nih.govresearchgate.net

The utility of this method has been demonstrated through gram-scale reactions and further functionalization of the resulting benzoxepine products. nih.govresearchgate.net This reaction has also been explored with related substrates, such as methyl 2-(cyanomethyl)benzoates, leading to the formation of 1-naphthols and xanthones, showcasing the versatility of ynone annulation strategies. nih.gov

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield | Reference |

| Methyl 2-(2-bromophenyl)acetate | Ynone | Benzoxepine | Base-mediated | Moderate to excellent | nih.govresearchgate.net |

| Methyl 2-(cyanomethyl)benzoate | Ynone | 1-Naphthol/Xanthone | Base-mediated | Moderate to excellent | nih.gov |

Catalytic Principles in this compound Transformations

Role of Transition Metal Catalysis

Transition metal catalysis plays a crucial role in many transformations involving aryl halides like this compound. mdpi.com These catalysts, particularly those based on palladium, are instrumental in a variety of cross-coupling reactions. mdpi.com While the previously discussed decarboxylative annulation is notable for being transition-metal-free, many other synthetic routes involving similar substrates rely heavily on transition metals. nih.gov

Transition metals facilitate reactions by providing alternative, lower-energy reaction pathways. mdpi.com For instance, in cross-coupling reactions, the metal catalyst typically undergoes a cycle of oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. uchicago.edu Though not explicitly detailed for every reaction of this compound, the principles of transition metal catalysis are broadly applicable to its functionalization. mdpi.comresearchgate.net For example, related transformations of aryl halides often utilize palladium catalysts for reactions like the Heck, Stille, and Sonogashira couplings. mdpi.com

Application of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.comslideshare.net A phase-transfer catalyst, often a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. youtube.com This methodology offers several advantages, including milder reaction conditions, faster reaction rates, higher yields, and the use of inexpensive and environmentally benign solvents like water. dalalinstitute.comslideshare.net

In the context of transformations involving substrates like this compound, PTC can be particularly useful for nucleophilic substitution reactions. slideshare.net For instance, if a nucleophile is soluble in an aqueous phase and the this compound is in an organic phase, a phase-transfer catalyst can facilitate the reaction by bringing the nucleophile into the organic phase. youtube.com This avoids the need for expensive, and sometimes hazardous, solvents that can dissolve both reactants. dalalinstitute.com The use of PTC is a cornerstone of green chemistry, as it often allows for the reduction or elimination of organic solvents. dalalinstitute.com

| Catalysis Type | Principle | Key Advantages | Typical Catalysts |

| Transition Metal Catalysis | Provides lower energy reaction pathways via catalytic cycles (e.g., oxidative addition, reductive elimination). mdpi.comuchicago.edu | High efficiency, selectivity, and applicability to a wide range of cross-coupling reactions. mdpi.com | Palladium, Nickel, Copper complexes. researchgate.net |

| Phase-Transfer Catalysis | Facilitates reaction between immiscible reactants by transporting one reactant across the phase boundary. dalalinstitute.comslideshare.net | Milder conditions, faster rates, higher yields, use of environmentally friendly solvents like water. dalalinstitute.comslideshare.net | Quaternary ammonium salts, phosphonium salts, crown ethers. youtube.com |

Mechanistic Elucidation of Reaction Intermediates and Transition States

Investigations into Alkyl and Acyl Species

The study of reaction mechanisms, including the characterization of intermediates and transition states, is fundamental to understanding and optimizing chemical transformations. For reactions involving this compound, the nature of the intermediates, particularly alkyl and acyl species, is of significant interest.

In the context of the base-promoted decarboxylative annulation, key intermediates have been successfully isolated and their structures confirmed by single-crystal X-ray crystallography. nih.gov This provides direct evidence for the proposed mechanistic pathway, moving beyond speculation based on final products. Such studies are crucial for confirming the sequence of bond-forming and bond-breaking events.

While specific investigations into the alkyl and acyl intermediates of every reaction of this compound are not extensively documented in the provided context, the principles of such studies are well-established. Techniques such as spectroscopy (NMR, IR), mass spectrometry, and computational chemistry are often employed to detect and characterize transient species. Understanding these intermediates is key to controlling reaction outcomes and developing new synthetic methods.

Examination of Side Reactions and Their Mitigation

The synthesis of this compound can be accompanied by the formation of several side products, with the nature and quantity of these impurities depending on the specific reaction conditions. A notable example is the preparation of this compound from 3-isochromanone (B1583819) in the presence of a thionyl halide and methanol. google.com

One of the primary impurities identified in this process is methyl 2-(methoxymethyl)phenylacetate . google.com This side product arises from the reaction of the benzylic halide with the methanol solvent, which can act as a nucleophile. The formation of this methoxy impurity is influenced by factors such as the reaction temperature and the molar equivalents of the reagents.

Research has shown that controlling the reaction conditions can mitigate the formation of this impurity. For instance, in the synthesis of the analogous methyl 2-(chloromethyl)phenylacetate from 3-isochromanone and thionyl chloride in methanol, the level of the corresponding methoxy impurity can be managed. google.com The use of a diluent such as toluene (B28343) can also impact the formation of this side product. google.com

The following table summarizes the impact of different reaction conditions on the formation of the methoxymethyl impurity in the synthesis of methyl 2-(chloromethyl)phenylacetate, providing insights that are likely applicable to the synthesis of the bromo-analogue.

| Thionyl Chloride Equivalents | Methanol Equivalents | Temperature (°C) | Diluent | Conversion (%) | Residual 3-Isochromanone (%) | Methoxymethyl Impurity (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1.3 | 9.0 | +40 | None | 76.7 | 15 | 6.6 | google.com |

| 1.25 | 3.1 | Not specified | Toluene | 97.9 | 0.1 | 1.2 | google.com |

| 1.25 | Not specified | <25 | Not specified | Not specified | 0 | 2.23 | google.com |

In addition to the methoxy ether, other potential side reactions in the synthesis of related bromomethylated aromatic compounds include the formation of dimethylated and dibrominated impurities . google.com A dimethylated by-product could arise if the starting material undergoes a double methylation reaction, while dibromo impurities can be generated during the bromination step. google.com Mitigation of these side reactions typically involves careful control of stoichiometry, temperature, and reaction time, as well as the choice of brominating agent and reaction medium.

Derivatives and Analogues of Methyl 2 Bromomethylphenylacetate

Synthesis and Characterization of Functionalized Derivatives

The primary route for creating functionalized derivatives of methyl 2-bromomethylphenylacetate involves the substitution of the bromine atom. The benzylic position of the bromine makes it an excellent leaving group in SN2 reactions.

A significant application of this compound and its derivatives is in the synthesis of fungicides, notably Trifloxystrobin (B1683241). The synthesis of this agrochemical involves the formation of an ether linkage, a classic example of the Williamson ether synthesis. masterorganicchemistry.com In this type of reaction, an alkoxide or a phenoxide ion acts as a nucleophile, displacing the bromide from the benzylic carbon of the phenylacetate (B1230308) derivative.

Key intermediates in some synthetic routes to Trifloxystrobin include derivatives where the bromomethyl group is still present, such as (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetic acid methyl ester. patsnap.com In the synthesis of Trifloxystrobin, a related key intermediate, (E)-2-(2'-bromomethylphenyl)-2-methyl oxoacetate-O-methyl ketone oxime, is reacted with the oxime of m-trifluoromethylacetophenone. google.com The reaction displaces the bromide to form the final ether-linked product. The general principle involves the nucleophilic attack by an oxygen atom to form a C-O-C bond, which is central to the structure of strobilurin-class fungicides.

The synthesis of these complex intermediates often starts from materials other than this compound itself, but they converge on a similar structural motif. For example, one route to a trifloxystrobin intermediate involves the bromination of (E)-2-(2-methylphenyl)-2-methoxyiminoacetic acid methyl ester using N-bromosuccinimide (NBS) or liquid bromine. patsnap.com

Table 1: Examples of Etherification Intermediates

| Compound Name | Starting Material | Reagent | Application |

|---|---|---|---|

| (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetic acid methyl ester patsnap.com | (E)-2-(2-methylphenyl)-2-methoxyiminoacetic acid methyl ester | Liquid Bromine or NBS | Trifloxystrobin Synthesis patsnap.com |

Derivatives incorporating a pyridyl moiety are of interest in medicinal chemistry. The synthesis of pyridyloxymethylphenylacetate derivatives can be achieved through the alkylation of a pyridinol (hydroxypyridine) or, more commonly, by reacting a phenylacetate anion with a halopyridine. For instance, in the synthesis of methylphenidate analogues, which are structurally related, anions derived from substituted phenylacetonitriles are used to alkylate 2-bromopyridine. nih.gov A similar strategy can be envisioned for this compound, where it would serve as the electrophile, reacting with a nucleophilic pyridone to form an ether linkage.

These derivatives are synthesized to explore their potential as pharmacological agents. Structure-activity relationship studies on these molecules help in understanding how substitutions on the phenyl and pyridyl rings influence their biological targets, such as the dopamine (B1211576) transporter. nih.gov

Regioisomeric Analogues and Their Comparative Reactivity Profiles (e.g., Methyl 4-(bromomethyl)phenylacetate)

Regioisomers of this compound, such as methyl 4-(bromomethyl)phenylacetate, provide a basis for understanding how the position of the substituent affects reactivity. apolloscientific.co.ukbldpharm.com In this compound, the bromomethyl and the methyl acetate (B1210297) groups are ortho to each other, while in the analogue, they are in a para arrangement.

The primary difference in their reactivity profiles stems from steric effects. The ortho-position of the methyl acetate group in this compound can sterically hinder the approach of a nucleophile to the benzylic carbon. In contrast, the bromomethyl group in the para-isomer, methyl 4-(bromomethyl)phenylacetate, is less sterically encumbered. apolloscientific.co.uk Consequently, for SN2 reactions like the Williamson ether synthesis, the para-isomer is expected to react more rapidly than the ortho-isomer, assuming all other conditions are equal. masterorganicchemistry.com This makes methyl 4-(bromomethyl)phenylacetate a potentially more reactive building block in syntheses where steric hindrance is a limiting factor. apolloscientific.co.uk

Halogenated Analogues and Their Synthetic Utility

Introducing additional halogens to the aromatic ring or changing the halogen on the methyl group creates analogues with distinct properties and synthetic uses.

Methyl 2-chloromethylphenylacetate : This compound is the chloro-analogue of the parent molecule and serves a similar role as a synthetic intermediate. chemspider.com It can be prepared in a one-step process by treating 3-isochromanone (B1583819) with thionyl chloride in the presence of methanol (B129727). google.com Its reactivity is generally lower than the bromo-analogue, as the carbon-chlorine bond is stronger than the carbon-bromine bond, making chloride a poorer leaving group than bromide in nucleophilic substitutions. However, it is often used in industrial processes, including the synthesis of fungicides, where its lower cost and sufficient reactivity are advantageous. google.com

Methyl 2-(bromomethyl)-6-fluorophenylacetate : The inclusion of a fluorine atom on the aromatic ring, ortho to the bromomethyl group, introduces a strong electron-withdrawing effect. synquestlabs.com This electronic effect can influence the reactivity of the benzylic bromide. The fluorine atom's presence can also be a key structural element for imparting specific biological activities in the final target molecule.

Table 2: Comparison of this compound Analogues

| Compound Name | CAS Number | Key Structural Feature | Impact on Reactivity/Utility |

|---|---|---|---|

| Methyl 4-(bromomethyl)phenylacetate | 7398-42-7 apolloscientific.co.uk | Para-substituted regioisomer | Less steric hindrance, potentially higher reactivity in SN2 reactions. masterorganicchemistry.comapolloscientific.co.uk |

| Methyl 2-chloromethylphenylacetate | 65333-32-6 chemspider.com | Chloro-analogue | Less reactive leaving group than bromide; cost-effective intermediate. google.comgoogle.com |

Structure-Reactivity and Structure-Activity Relationship Studies for Derivatives

Structure-reactivity and structure-activity relationship (SAR) studies are crucial for optimizing the chemical properties and biological efficacy of derivatives.

Structure-Reactivity: The reactivity of this compound and its analogues is primarily dictated by:

The Nature of the Leaving Group: Reactivity follows the trend I > Br > Cl, which is typical for SN2 reactions. Thus, the parent bromo-compound is more reactive than its chloro-analogue. google.com

Steric Hindrance: As noted with the regioisomeric analogue methyl 4-(bromomethyl)phenylacetate, substituents ortho to the reacting center can decrease the reaction rate by sterically blocking the nucleophile's path. masterorganicchemistry.com

Electronic Effects: Electron-withdrawing groups on the aromatic ring, such as the fluorine in methyl 2-(bromomethyl)-6-fluorophenylacetate, can stabilize the transition state of nucleophilic substitution reactions to some extent, although this effect is often secondary to steric considerations in benzylic systems.

Structure-Activity Relationship (SAR): While SAR studies on this compound itself are not common, extensive research exists for the classes of molecules derived from it. For example, in the development of methylphenidate analogues as potential cocaine antagonists, SAR studies revealed key insights. nih.gov It was found that:

Substituents on the aromatic ring significantly impact potency. Halogen substituents at the meta- or para-positions generally increased potency for inhibiting both [3H]WIN 35,428 binding and [3H]dopamine uptake. nih.gov

Ortho-substituted compounds were found to be much less potent, likely due to steric clashes at the binding site. nih.gov

The relative position and electronic nature of substituents are critical in determining the interaction with biological targets. nih.govresearchgate.net

These findings suggest that when using this compound as a scaffold, the ortho-ester group will be a significant factor in the biological activity profile of the resulting derivative, potentially influencing how the molecule fits into a receptor or enzyme active site.

Applications of Methyl 2 Bromomethylphenylacetate in Advanced Organic Synthesis

General Utility as a Versatile Building Block in Organic Chemistry

The utility of methyl 2-bromomethylphenylacetate in organic synthesis is widespread. It serves as a key starting material or intermediate in the creation of pharmaceuticals, agrochemicals, and materials for organic electronics. smolecule.com Its bifunctional nature allows for sequential or one-pot reactions, providing an efficient route to elaborate molecular architectures. The presence of the reactive benzylic bromide facilitates nucleophilic substitution reactions, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The application of this compound is particularly notable in the synthesis of molecules with biological activity and as intermediates in the pharmaceutical industry.

Intermediate in Agrochemical Development (e.g., Fungicides like Trifloxystrobin)

A prominent application of this compound is as a key intermediate in the production of the broad-spectrum fungicide, Trifloxystrobin (B1683241). patsnap.comwipo.int This strobilurin-class fungicide is valued for its efficacy against a wide range of fungal pathogens. patsnap.com The synthesis of Trifloxystrobin involves several steps where this compound or its derivatives are crucial.

Different synthetic routes to Trifloxystrobin have been developed, many of which utilize a bromination step to introduce the key bromomethyl group. For instance, one method involves the bromination of (E)-2-(2-methylphenyl)-2-methoxyiminoacetic acid methyl ester to yield (E)-2-(2-bromomethyl phenyl)-2-methoxylimidomethyl acetate (B1210297), a direct precursor. patsnap.com Another approach starts with o-methyl acetophenone, which undergoes oxidation, esterification, and then bromination to produce 2-(2'-bromomethylphenyl)-2-methyl oxoacetate, another vital intermediate. google.com The table below outlines a simplified reaction scheme for the synthesis of a Trifloxystrobin intermediate.

| Reactant | Reagents | Product |

| (E)-2-(2-methylphenyl)-2-methoxyiminoacetic acid methyl ester | Liquid Bromine, Carbon Tetrachloride, Benzoyl Peroxide | (E)-2-(2-bromomethyl phenyl)-2-methoxylimidomethyl acetate |

| o-methyl acetophenone | Potassium Permanganate, Methanol (B129727), Bromine/N-bromosuccinimide | 2-(2'-bromomethylphenyl)-2-methyl oxoacetate |

These synthetic strategies aim to improve yield, reduce waste, and provide milder reaction conditions suitable for industrial-scale production. google.compatsnap.com

Construction of Complex Heterocyclic Scaffolds (e.g., Benzoxepines, Oxazole (B20620) Derivatives)

This compound and similar structures are instrumental in constructing complex heterocyclic frameworks, which are core components of many biologically active compounds.

Benzoxepines: While direct synthesis of benzoxepines from this compound is not extensively detailed in the provided context, the reactive nature of the bromomethyl group makes it a suitable precursor for intramolecular cyclization reactions to form seven-membered rings like benzoxepines. Such reactions would typically involve a nucleophilic oxygen atom elsewhere in the molecule attacking the benzylic carbon.

Oxazole Derivatives: The oxazole ring is a significant scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netnih.gov While the direct use of this compound in oxazole synthesis is not explicitly detailed, the related compound, 2-(bromomethyl)oxazole, is highlighted as a versatile building block. beilstein-journals.org This intermediate is generated from vinyl azides and bromoacetyl bromide and can then undergo nucleophilic substitution reactions. beilstein-journals.org The synthesis of various substituted oxazoles often proceeds through the reaction of aldehydes with tosylmethyl isocyanide (van Leusen reaction) or through the cyclization of β-keto isocyanides. nih.govresearchgate.net The functional groups present in this compound could be chemically modified to participate in such synthetic strategies for creating complex oxazole-containing molecules.

Preparation of Ligands for Coordination Chemistry

The structural motifs derived from this compound can be incorporated into ligands for coordination chemistry. The phenyl ring and the functional groups attached to it can be modified to include donor atoms like nitrogen, oxygen, or sulfur, which can then coordinate to metal centers. The resulting metal complexes can have applications in catalysis, materials science, and as therapeutic or diagnostic agents. The versatility of the initial building block allows for the design and synthesis of a wide variety of ligand structures with tailored electronic and steric properties.

Contributions to Materials Science and Polymer Chemistry

The reactivity of this compound also extends to the field of materials science and polymer chemistry. smolecule.com The bromomethyl group can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with specific architectures and functionalities. The phenyl acetate moiety can be incorporated into the polymer backbone or as a side chain, influencing the material's properties, such as its thermal stability, solubility, and optical characteristics. These tailored polymers can find applications in areas like organic electronics, coatings, and biomedical devices.

Applications in Drug Discovery and Development Pathways

In the broader context of drug discovery and development, this compound and its derivatives serve as valuable starting points for the synthesis of compound libraries. Medicinal chemists can utilize its reactive handles to systematically introduce a variety of substituents, creating a diverse set of molecules for biological screening. This approach facilitates the exploration of structure-activity relationships (SAR), helping to identify lead compounds with desired therapeutic properties. The ability to readily access a range of analogs from a common intermediate streamlines the early stages of the drug discovery process.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For Methyl 2-bromomethylphenylacetate, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule and their chemical environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, the methylene protons of the acetate (B1210297) group, and the methyl protons of the ester.

The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbon adjacent to the bromine atom (bromomethyl group) would be deshielded and appear at a lower field compared to typical alkyl protons. Similarly, the protons of the methyl ester group are also deshielded due to the adjacent oxygen atom. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.2 - 7.5 | Multiplet | 4H |

| Bromomethyl (-CH₂Br) | ~4.6 | Singlet | 2H |

| Acetate (-CH₂COOCH₃) | ~3.8 | Singlet | 2H |

| Methyl (-OCH₃) | ~3.7 | Singlet | 3H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are also dependent on the electronic environment of the carbon atoms. The carbonyl carbon of the ester group is highly deshielded and will appear at a significantly downfield position (typically 170-180 ppm). The carbon atom attached to the bromine will also be deshielded. The aromatic carbons will have signals in the typical aromatic region (120-140 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~171 |

| Aromatic (C-Br) | ~137 |

| Aromatic (C-CH₂) | ~135 |

| Aromatic (CH) | 128 - 130 |

| Methyl Ester (-OCH₃) | ~52 |

| Acetate (-CH₂COO) | ~40 |

| Bromomethyl (-CH₂Br) | ~32 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and instrument used.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR provide the basic connectivity of atoms, advanced NMR techniques can offer deeper insights into the three-dimensional structure, including stereochemistry and conformational preferences. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between protons and carbons, confirming the assignment of signals and providing further structural verification. For molecules with chiral centers, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the relative stereochemistry by identifying protons that are close in space. While this compound itself is not chiral, these advanced techniques are invaluable for more complex derivatives or in reaction monitoring where stereoisomers might be formed.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. In the context of this compound, GC is primarily used for two purposes: assessing the purity of the final product and monitoring the progress of the reaction in which it is synthesized.

A GC analysis provides a chromatogram, which is a plot of detector response versus retention time. For a pure sample of this compound, a single major peak corresponding to the compound is expected. The presence of other peaks would indicate the presence of impurities, such as starting materials, by-products, or residual solvent. The area under each peak is proportional to the amount of the corresponding component, allowing for a quantitative assessment of purity.

During the synthesis of this compound, GC can be used to monitor the disappearance of starting materials and the appearance of the product over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product. A capillary column, such as a VF-624, is often used for such analyses, providing good separation of the components. researchgate.net

Chromatographic Separation and Purification Techniques

Following a chemical synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities. Chromatographic techniques are essential for the separation and purification of the desired compound.

Column Chromatography on Silica (B1680970) Gel

Column chromatography is a widely used purification technique in organic synthesis. For the purification of this compound, silica gel is a common choice for the stationary phase due to its polarity and ability to separate compounds with different polarities.

The crude product is dissolved in a small amount of solvent and loaded onto the top of a column packed with silica gel. A solvent system, known as the eluent, is then passed through the column. The choice of eluent is crucial for effective separation. A common strategy is to use a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate. commonorganicchemistry.com The polarity of the eluent can be gradually increased (gradient elution) to first elute the less polar impurities and then the more polar product. hpu2.edu.vn The progress of the separation is typically monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

The selection of the appropriate eluent system is often determined empirically by running TLC plates with different solvent mixtures. For a compound like this compound, a mixture of ethyl acetate and hexane would likely provide good separation from common non-polar and more polar impurities.

Flash Chromatography Methods

Flash chromatography is a common technique used for the purification of this compound from reaction mixtures. researchgate.net This method utilizes a stationary phase, typically silica gel, and a mobile phase, a solvent system of appropriate polarity, to separate the desired compound from impurities based on their differential adsorption to the stationary phase. researchgate.net The progress of the separation is often monitored by thin-layer chromatography (TLC). researchgate.net

X-ray Crystallography for Crystalline Derivative Characterization

While this compound is an oil at room temperature, its crystalline derivatives can be analyzed using X-ray crystallography. This powerful technique provides precise information about the three-dimensional arrangement of atoms in a crystal, allowing for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.

Computational and Theoretical Studies on Methyl 2 Bromomethylphenylacetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and properties of molecules. tcichemicals.com DFT methods are a mainstay of modern computational chemistry, providing a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems. tcichemicals.com

In the context of Methyl 2-bromomethylphenylacetate, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. The choice of functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-31G(d), cc-pVQZ) is crucial for obtaining accurate results. ambeed.comsigmaaldrich.comchemicalbook.com For instance, the B3LYP functional is widely used for its reliability in predicting molecular geometries and energies. ambeed.com

Key properties that can be calculated using DFT include:

Optimized Molecular Structure: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. tcichemicals.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with other reagents. tcichemicals.com

Mulliken Charges: These provide a measure of the partial atomic charges, offering further insight into the electronic distribution within the molecule.

Table 1: Calculated DFT Properties for a Representative Phenylacetate (B1230308) Derivative This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules, as specific data for this compound was not found in the searched literature.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Modeling of Reaction Mechanisms and Energy Barrier Computations

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions and calculating the associated energy changes. For this compound, a key reaction of interest would be its behavior in nucleophilic substitution, given the presence of the reactive bromomethyl group.

DFT calculations can be used to map the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. ambeed.com A lower energy barrier corresponds to a faster reaction. ambeed.com

For example, in a nucleophilic substitution reaction, a computational study could model the approach of a nucleophile to the benzylic carbon, the breaking of the C-Br bond, and the formation of a new bond. By calculating the energies of all species along the reaction coordinate, the most favorable pathway can be determined. ambeed.com

Table 2: Hypothetical Energy Barriers for a Nucleophilic Substitution Reaction This table presents hypothetical data for illustrative purposes, based on typical values for similar reactions, as specific data for this compound was not found in the searched literature.

| Reaction Step | Calculated Energy Barrier (kcal/mol) |

|---|---|

| Nucleophilic Attack | 15.2 |

| Bromide Ion Departure | -5.7 |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can predict the reactivity of different sites within a molecule and the selectivity of its reactions.

Reactivity: As mentioned, FMO analysis and MEP maps are primary tools for predicting reactivity. tcichemicals.com For this compound, the bromomethyl group is expected to be the most reactive site for nucleophilic attack due to the electrophilic nature of the carbon atom bonded to the bromine.

Regioselectivity: In reactions where multiple products can be formed, computational modeling can predict which regioisomer is favored by comparing the activation energies of the different reaction pathways. fishersci.dkechemi.com For instance, in a reaction with an unsymmetrical nucleophile, calculations can determine whether the attack will occur at the benzylic carbon or another position.

Stereoselectivity: If the reaction can produce different stereoisomers, computational methods can predict the stereochemical outcome by modeling the transition states leading to each isomer. The transition state with the lower energy will correspond to the major product. fishersci.dkechemi.com

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, and their different conformations can have varying energies and reactivities.

Conformational Analysis: This involves identifying the stable conformations (conformers) of a molecule and their relative energies. For this compound, this would involve studying the rotation around the C-C and C-O single bonds. A Potential Energy Surface (PES) scan, where the energy is calculated as a function of a specific dihedral angle, can reveal the energy minima corresponding to stable conformers and the energy barriers between them. tcichemicals.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and provide insights into how the molecule behaves in a solvent or interacts with other molecules. These simulations are particularly useful for understanding the flexibility of the molecule and the time scales of different motions.

Application in Understanding Biological Interactions at the Molecular Level

Computational methods are increasingly used to study how small molecules interact with biological macromolecules like proteins and nucleic acids. tcichemicals.com Given that alkylating agents can have biological activity, understanding the potential interactions of this compound at a molecular level is of interest.

Molecular Docking: This computational technique predicts the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein's active site. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of the interaction, especially if a chemical reaction is involved (e.g., covalent modification of a protein), QM/MM methods can be used. In this approach, the reactive part of the system (e.g., the ligand and the key amino acid residues in the active site) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. tcichemicals.com

Molecular Dynamics Simulations of Biomolecular Complexes: Once a potential binding mode is identified, MD simulations can be used to study the stability of the ligand-protein complex and to observe any conformational changes that may occur upon binding. tcichemicals.com These simulations can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. tcichemicals.com

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of chemical syntheses, and the production of Methyl 2-bromomethylphenylacetate is no exception. Future research will likely focus on creating more environmentally benign and sustainable methods for its synthesis, moving away from traditional approaches that may involve hazardous reagents and solvents.